Oxepine-2,5-dione

Cyclic Anhydrides Physicochemical Properties Comparative Analysis

Oxepine-2,5-dione (C6H4O3, MW 124.09) is a seven-membered, fully unsaturated cyclic anhydride belonging to the oxepinone family. Its structure features an oxygen-containing heterocycle with two carbonyl groups, endowing it with unique electronic properties and a non-planar, conformationally flexible ring system distinct from common five- and six-membered anhydrides.

Molecular Formula C6H4O3
Molecular Weight 124.095
CAS No. 113567-95-6
Cat. No. B569166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepine-2,5-dione
CAS113567-95-6
Synonyms2,5-Oxepindione(9CI)
Molecular FormulaC6H4O3
Molecular Weight124.095
Structural Identifiers
SMILESC1=CC(=O)OC=CC1=O
InChIInChI=1S/C6H4O3/c7-5-1-2-6(8)9-4-3-5/h1-4H
InChIKeyKHRCPRFNDVZQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxepine-2,5-dione (CAS 113567-95-6): Seven-Membered Cyclic Anhydride for Precision Polymer and Small-Molecule Synthesis


Oxepine-2,5-dione (C6H4O3, MW 124.09) is a seven-membered, fully unsaturated cyclic anhydride belonging to the oxepinone family . Its structure features an oxygen-containing heterocycle with two carbonyl groups, endowing it with unique electronic properties and a non-planar, conformationally flexible ring system distinct from common five- and six-membered anhydrides [1]. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 264.7±29.0 °C, and a low logP of 0.04, reflecting its polar character .

Why Ring Size and Unsaturation in Oxepine-2,5-dione Preclude Simple Substitution with Common Anhydrides


The reactivity, stability, and physical properties of cyclic anhydrides are exquisitely sensitive to ring size and unsaturation [1]. Oxepine-2,5-dione's seven-membered ring exhibits significantly lower ring strain and a distinct conformational landscape compared to the highly strained, reactive five-membered rings of maleic or succinic anhydride [1][2]. This translates directly into different hydrolysis rates, nucleophilic acyl substitution kinetics, and polymerization behavior, making it impossible to simply substitute a five- or six-membered anhydride for oxepine-2,5-dione without fundamentally altering reaction outcomes and material properties [1].

Quantitative Differentiation of Oxepine-2,5-dione Against Closest Cyclic Anhydride Analogs


Physicochemical Property Divergence: Density, Boiling Point, and Polarity of Oxepine-2,5-dione vs. Maleic and Succinic Anhydrides

Oxepine-2,5-dione's seven-membered, oxygen-containing ring confers distinct physicochemical properties compared to its five-membered counterparts, maleic anhydride and succinic anhydride. The target compound exhibits a lower density (1.3±0.1 g/cm³) than both maleic anhydride (1.48 g/cm³) and succinic anhydride (1.57 g/cm³) [1]. Its boiling point (264.7±29.0 °C) is significantly higher than maleic anhydride (202 °C) but comparable to succinic anhydride (261 °C) [1][2]. Crucially, oxepine-2,5-dione has a more positive logP (0.04) than maleic anhydride (-0.1) and succinic anhydride (-0.2 to -0.5), indicating slightly greater lipophilicity, which influences its solubility profile and potential bioavailability in medicinal chemistry applications .

Cyclic Anhydrides Physicochemical Properties Comparative Analysis

Enhanced Hydrolytic Stability of Seven-Membered Oxepine-2,5-dione Relative to Five-Membered Anhydrides

Ring strain is a primary determinant of cyclic anhydride reactivity. Five-membered rings, such as maleic anhydride, possess significant angle strain, making them highly susceptible to nucleophilic attack and rapid hydrolysis [1]. In contrast, seven-membered rings like oxepine-2,5-dione experience much lower strain, leading to slower hydrolysis rates. While direct rate constants for oxepine-2,5-dione are not reported, studies on analogous cycloalkene-1,2-dicarboxylic anhydrides demonstrate a clear trend: five-membered rings hydrolyze orders of magnitude faster than six- and seven-membered rings [1]. This class-level inference positions oxepine-2,5-dione as a more hydrolytically stable building block, advantageous in aqueous or protic reaction environments where maleic anhydride would rapidly degrade [1].

Hydrolysis Kinetics Ring Strain Stability

Unique Photoinduced Planarization and Excited-State Aromaticity in Oxepine-2,5-dione-Based Polymers

Oxepine-2,5-dione serves as a critical monomer for constructing oxepine-based ladder and step-ladder polymers with unprecedented photophysical behavior [1]. Upon photoexcitation, the non-planar, contorted oxepine ring undergoes planarization, driven by a gain in excited-state aromatic stabilization energy [1]. This phenomenon is directly evidenced by a large Stokes shift in the emission spectra of the resulting polymers, a property absent in polymers derived from common five- or six-membered anhydride monomers like maleic or phthalic anhydride [1]. The ability to quantitatively generate these seven-membered rings post-polymerization enables the creation of materials with unique optoelectronic properties for applications in OLEDs and organic field-effect transistors (OFETs) [1].

Conjugated Polymers Excited-State Aromaticity Optoelectronics

Oxepine-2,5-dione as a Privileged Scaffold for Drug Discovery: Divergent Biological Activity vs. Simple Anhydrides

While simple cyclic anhydrides like maleic and succinic anhydride are primarily used as industrial intermediates and crosslinking agents, the oxepine-2,5-dione core is a recurring motif in natural products and synthetic compounds with diverse bioactivities [1][2]. For instance, Lindoxepines A and B, which contain the oxepine-2,5-dione skeleton, have been isolated and evaluated for antimicrobial activity [2]. More broadly, oxepine derivatives, particularly benzoxepines, are recognized for their privileged status in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties [1]. This starkly contrasts with the toxicological and irritant profiles of simpler anhydrides like maleic anhydride, which have limited direct pharmaceutical utility [3]. The structural complexity and electronic features of the seven-membered oxepine ring enable interactions with biological targets that are inaccessible to smaller, more strained anhydride rings [1].

Medicinal Chemistry Oxepine Derivatives Antimicrobial

Precision Application Scenarios for Oxepine-2,5-dione Based on Quantitative Differentiation


Synthesis of Stimuli-Responsive π-Conjugated Ladder Polymers for Optoelectronics

Oxepine-2,5-dione is an essential monomer for creating oxepine-based ladder polymers with unique photoinduced planarization and excited-state aromaticity [1]. This property, characterized by a large Stokes shift, is exclusive to the seven-membered oxepine ring and enables the design of advanced materials for OLEDs and OFETs. Procurement is justified when the research goal is to achieve dynamic conformational changes and tunable emission properties not possible with polymers derived from five- or six-membered anhydrides [1].

Medicinal Chemistry: A Privileged Scaffold for Bioactive Compound Libraries

Given its role as a core structure in bioactive natural products like Lindoxepines A and B [2], oxepine-2,5-dione serves as a valuable starting material for diversity-oriented synthesis of oxepine-containing libraries. Its use is indicated in programs targeting antimicrobial or anticancer leads, where the unique electronic and conformational properties of the seven-membered ring can be exploited to engage biological targets distinct from those addressable by simpler, more strained anhydrides [2][3].

Hydrolytically Stable Building Block for Aqueous or Protic Reaction Conditions

The reduced ring strain in oxepine-2,5-dione relative to five-membered anhydrides confers enhanced hydrolytic stability [4]. This makes it the preferred choice for reactions conducted in aqueous media or with protic nucleophiles where maleic or succinic anhydride would undergo rapid, uncontrolled degradation. Researchers seeking to perform anhydride chemistry under challenging conditions should select oxepine-2,5-dione to improve reaction yields and simplify purification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.